molecular formula C18H18N2O B14607556 1H-Indole-3-butanamide, N-phenyl- CAS No. 57932-47-5

1H-Indole-3-butanamide, N-phenyl-

Cat. No.: B14607556
CAS No.: 57932-47-5
M. Wt: 278.3 g/mol
InChI Key: WMYIGBRBRMUKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-butanamide, N-phenyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

The synthesis of 1H-Indole-3-butanamide, N-phenyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . Another approach is the direct arylation of NH-indoles using palladium-catalyzed reactions, which allows for the regioselective formation of 3-phenyl-1H-indoles . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced catalytic systems and reaction conditions.

Chemical Reactions Analysis

1H-Indole-3-butanamide, N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Indole-3-butanamide, N-phenyl- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as enzyme inhibitors, blocking the activity of specific enzymes involved in disease pathways . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

1H-Indole-3-butanamide, N-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Indole-3-butanamide, N-phenyl- lies in its specific structure, which imparts distinct biological activities and synthetic utility compared to other indole derivatives .

Properties

CAS No.

57932-47-5

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-phenylbutanamide

InChI

InChI=1S/C18H18N2O/c21-18(20-15-8-2-1-3-9-15)12-6-7-14-13-19-17-11-5-4-10-16(14)17/h1-5,8-11,13,19H,6-7,12H2,(H,20,21)

InChI Key

WMYIGBRBRMUKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.